PHF6 Trifluoroacetate is a chemical compound that plays a significant role in scientific research, particularly in the study of proteins and their interactions. It is derived from the PHF6 peptide, which is associated with tau protein aggregation linked to neurodegenerative diseases, such as Alzheimer's disease. This compound serves as a reagent in organic synthesis and has applications in various biochemical pathways.
PHF6 Trifluoroacetate is synthesized from the PHF6 peptide, which is a hexapeptide derived from the tau protein. The synthesis typically involves the reaction of PHF6 with trifluoroacetic acid or its derivatives under controlled conditions to ensure stability and purity.
PHF6 Trifluoroacetate can be classified as a biochemical reagent and a synthetic organic compound. It is primarily used in biochemical research and organic synthesis, particularly in studies involving protein aggregation and cellular mechanisms.
The synthesis of PHF6 Trifluoroacetate generally follows these steps:
The synthesis often requires specific reaction conditions, including controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. The use of high-purity reagents is crucial for achieving consistent results, especially in industrial applications.
The molecular structure of PHF6 Trifluoroacetate includes a trifluoroacetate group attached to the PHF6 peptide. The structural formula can be represented as:
PHF6 Trifluoroacetate can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to facilitate desired transformations.
PHF6 Trifluoroacetate primarily targets the PHD Finger Protein 6 (PHF6). Its mechanism of action involves:
Research indicates that loss of PHF6 leads to increased proliferation of THP-1 cells, while restoration of PHF6 expression reduces this proliferation, demonstrating its role in cellular regulation .
Relevant analyses include circular dichroism spectroscopy, which provides insights into conformational changes during aggregation processes involving tau proteins .
PHF6 Trifluoroacetate has several scientific uses:
The PHF6 hexapeptide (sequence: 306VQIVYK311) constitutes a critical nucleation core within tau protein's microtubule-binding domain (repeat 3). This hydrophobic segment drives the initial β-sheet conformational transitions that culminate in neurofibrillary tangle (NFT) pathology in Alzheimer's disease and related tauopathies. Molecular studies reveal that PHF6 possesses an intrinsic propensity to form steric zippers—tightly interdigitated β-sheet structures that serve as the fundamental building blocks of tau's cross-β amyloid architecture [4] [5]. The formation of these structures is characterized by:
Table 1: Pathogenic Mechanisms of PHF6 in Tau Aggregation
Mechanism | Experimental Evidence | Pathological Consequence |
---|---|---|
Steric Zipper Formation | Parallel β-sheet structures resolved via X-ray diffraction/cryo-EM [4] [5] | Stable fibril core resistant to proteolytic degradation |
Membrane Disruption | Synchrotron X-ray reflectivity shows lipid extraction and invagination [1] | Neuronal membrane permeabilization, ion flux dysregulation |
Oligomer Toxicity | MTS assays show >75% cell viability loss with PHF6 oligomers [1] | Synaptic dysfunction, mitochondrial stress |
PHF6 trifluoroacetate (PHF6·TFA) is the predominant salt form employed in in vitro aggregation studies due to its enhanced solubility in aqueous buffers and compatibility with biophysical techniques. This chemical variant enables precise dissection of β-sheet conformational dynamics through:
Table 2: Analytical Advantages of PHF6 Trifluoroacetate in Fibrillation Studies
Technique | PHF6·TFA Application | Key Insight |
---|---|---|
Ion Mobility MS | Separation of transient oligomers (e.g., dimers, tetramers) [2] [9] | Compact oligomers precede β-sheet elongation |
Synchrotron X-Ray | Real-time membrane insertion kinetics at air/water interfaces [1] | Anionic membranes accelerate β-sheet formation by 4–6-fold |
Molecular Dynamics | Free-energy landscapes of Ac-PHF6·TFA dimerization [4] | Tyr310-mediated H-bonding drives parallel β-sheet stability over antiparallel |
N-terminal acetylation fundamentally alters the electrostatic landscape and hydrophobic exposure of PHF6, yielding distinct aggregation phenotypes:
Table 3: Fibrillation Kinetics and Toxicological Profiles of PHF6 Isoforms
Property | Ac-PHF6 (Ac-VQIVYK·TFA) | NH3+-PHF6 (H2N-VQIVYK·TFA) |
---|---|---|
Net Charge (pH 6) | 0 | +1 |
Spontaneous Fibrillation | 3 days (70°C) [1] | No fibrillation (>7 days) [1] |
Membrane-Mediated Fibrillation | Hours (β-sheet layer formation) | 6 days (delayed insertion/restructuring) |
Dominant Oligomer | Paralle β-sheet protofibrils | Disordered soluble oligomers |
Neuronal Viability | 40–50% (monomers/oligomers) [1] | 45–55% (monomers/oligomers) [1] |
The trifluoroacetate counterion remains critical in these studies by ensuring peptide solubility across pH ranges without perturbing intrinsic aggregation motifs. This enables reproducible investigation of sequence-specific determinants of tau pathology.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: